Product packaging for Urea-13C-15N2(Cat. No.:CAS No. 58069-83-3)

Urea-13C-15N2

Cat. No.: B3427287
CAS No.: 58069-83-3
M. Wt: 63.035 g/mol
InChI Key: XSQUKJJJFZCRTK-VMIGTVKRSA-N
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Description

Urea-13C-15N2 is a useful research compound. Its molecular formula is CH4N2O and its molecular weight is 63.035 g/mol. The purity is usually 95%.
The exact mass of the compound Urea-13C,15N2 is 63.02978738 g/mol and the complexity rating of the compound is 29. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O B3427287 Urea-13C-15N2 CAS No. 58069-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(15N)(azanyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973642
Record name (~13~C,~15~N_2_)Carbamimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58069-83-3
Record name Urea-13C-15N2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58069-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C,~15~N_2_)Carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Foundations of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living organisms. nih.gov It involves the use of molecules in which one or more atoms have been replaced with a stable, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H). nih.govimmune-system-research.com These isotopically labeled compounds are biochemically almost identical to their natural counterparts and participate in metabolic reactions in the same way. immune-system-research.com

The core principle of this methodology lies in the ability to distinguish the labeled molecules from their unlabeled forms using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.combitesizebio.com By introducing a stable isotope-labeled nutrient, or "tracer," into a biological system, scientists can track the journey of the labeled atoms as they are incorporated into various downstream metabolites. researchgate.netkuleuven.be This allows for the direct measurement of intracellular metabolic pathway utilization and the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. immune-system-research.comresearchgate.net

Unlike traditional metabolomics which provides a static snapshot of metabolite levels, stable isotope tracing offers a dynamic view of metabolic processes. immune-system-research.combitesizebio.com This dynamic insight is crucial for understanding how metabolic pathways are regulated and how they are altered in different physiological states or diseases. nih.govbitesizebio.com

Methodological Advantages of Dual Labeled Tracers in Biochemical Investigations

The simultaneous use of two distinct isotopically labeled tracers, known as a dual-tracer approach, offers significant methodological advantages in biochemical research. This technique can provide a more comprehensive and accurate picture of complex biological systems compared to using a single tracer.

One key advantage is the ability to simultaneously measure different but related metabolic pathways. For instance, the co-administration of hyperpolarized [1-¹³C]pyruvate and [¹³C,¹⁵N₂]urea allows for the concurrent imaging of both metabolism and tissue perfusion. nih.govnih.gov This is particularly valuable in cancer assessment, where a mismatch between metabolic activity and blood flow can be indicative of disease. nih.govnih.gov This dual measurement capability is a distinct advantage over techniques like positron emission tomography (PET), where different probes for metabolism and perfusion would require separate injections, potentially confounding the results due to physiological variations between scans. nih.gov

Furthermore, dual-tracer models can improve the accuracy of quantifying specific biological processes, such as receptor expression in tumors. nih.govnih.gov By using a targeted tracer and a non-targeted tracer concurrently, researchers can better account for non-specific uptake and retention of the targeted molecule, leading to more reliable estimates of binding potential. nih.govnih.gov Studies have shown that a dual-tracer approach can accurately estimate binding potential with minimal theoretical error, overcoming limitations of traditional reference tissue models, especially in tissues with abnormal hemodynamics like tumors. nih.govnih.gov

Role of Urea 13c,15n2 As a Multifaceted Isotopic Probe in Contemporary Research

Advanced Synthetic Pathways for Urea-13C,15N2 Production

The synthesis of Urea-13C,15N2 involves the formation of a carbonyl group linked to two amino groups, with specific incorporation of the ¹³C and ¹⁵N isotopes.

Traditional and modern chemical synthesis methods are adapted for isotope incorporation. The foundational synthesis of urea, developed by Friedrich Wöhler, involved the reaction of ammonium (B1175870) cyanate. u-tokyo.ac.jp A labeled version of this synthesis would require isotopically labeled precursors.

A more contemporary and versatile approach for labeling urea derivatives involves the use of isotopically labeled carbon dioxide ([¹³C]CO₂). nih.govrsc.org One such method is the Staudinger aza-Wittig sequence, which provides a general pathway to label various urea derivatives. rsc.orgsemanticscholar.org In this type of reaction, an azide (B81097) reacts with a phosphine (B1218219) to form an aza-ylide, which then reacts with [¹³C]CO₂ to create a labeled isocyanate. The subsequent reaction of this isocyanate with a ¹⁵N-labeled amine or ammonia (B1221849) ([¹⁵N]H₃) yields the desired doubly labeled urea.

Another pathway involves the oxidative carbonylation of ammonia. This method uses carbon monoxide and ammonia in the presence of catalysts. For isotopic labeling, [¹³C]CO and [¹⁵N]H₃ would be used as the starting materials. researchgate.net

A patented method describes the synthesis of ¹³C-urea starting from [¹³C]CO₂ and propylene (B89431) oxide to form ¹³C-propylene carbonate, which is then transformed into ¹³C-urea through the action of ammonia. google.com To produce the dual-labeled compound, ¹⁵N-labeled ammonia would be required in the second step.

Electrochemical synthesis is emerging as a sustainable and environmentally friendly alternative to traditional methods that often require high temperatures and pressures. researchgate.netnih.gov This approach aims to produce urea by the co-reduction of a carbon source, like carbon dioxide (CO₂), and a nitrogen source. umich.edursc.org

For the synthesis of Urea-13C,15N2, this involves using [¹³C]CO₂ and a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-nitrate (NO₃⁻) or dinitrogen ([¹⁵N]₂). chemrxiv.orgresearchgate.net The reaction takes place on the surface of an electrocatalyst, which facilitates the crucial C-N bond formation. chemrxiv.org

Isotope labeling experiments are essential in this field to provide definitive evidence that the synthesized urea originates from the intended CO₂ and nitrogen sources and not from potential contaminants. chemrxiv.org By feeding the electrochemical cell with [¹³C]CO₂ and a ¹⁵N source, the resulting Urea-13C,15N2 can be unequivocally identified using techniques like Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), confirming the reaction pathway. researchgate.netresearchgate.net Researchers are actively investigating various electrocatalysts, such as metal borides (MBenes) and atomically ordered intermetallic compounds, to improve the efficiency and selectivity of urea production. nih.govresearchgate.net

Optimization of Isotopic Abundance and Minimization of Abundance Drop Value in Synthesis

A primary challenge in synthesizing isotopically labeled compounds is to prevent the "abundance drop," which is the dilution of isotopic enrichment during the synthesis and purification process. This can occur through contamination with natural abundance isotopes from reagents, solvents, or atmospheric CO₂ and N₂.

Optimization strategies include:

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., Argon) to prevent contamination from atmospheric CO₂ and N₂.

High-Purity Reagents: Using solvents and reagents with certified low levels of the elements being labeled.

Stoichiometric Control: Precisely controlling the stoichiometry of reactants to ensure the expensive labeled precursor is fully consumed and incorporated.

Efficient Purification: Developing purification methods, such as selective crystallization, that effectively remove unlabeled or partially labeled byproducts without compromising the yield of the desired compound.

The final isotopic abundance is a critical quality parameter. It is typically determined by mass spectrometry, which measures the relative intensities of ions corresponding to different mass isotopomers. wikipedia.orgresearchgate.net It is standard practice to correct the raw mass spectrometry data for the natural abundance of heavy isotopes to accurately determine the level of enrichment from the labeling experiment. uni-regensburg.denih.gov

Table 2: Natural Abundance of Relevant Stable Isotopes

Element Isotope Natural Abundance (%)
Carbon ¹²C ~98.9%
¹³C ~1.1%
Nitrogen ¹⁴N ~99.6%

Minimizing the difference between the isotopic enrichment of the precursors and the final product is a key indicator of a successful and efficient synthesis.

Preparation and Isotopic Characterization of Precursor Compounds for Urea-13C,15N2

The quality of the final Urea-13C,15N2 product is directly dependent on the isotopic purity of its precursors. Key precursors include a ¹³C source for the carbonyl carbon and a ¹⁵N source for the amino groups.

Common precursors and their preparation include:

[¹³C]Carbon Dioxide ([¹³C]CO₂): A versatile and common precursor for introducing the ¹³C label. It can be generated from highly enriched solid precursors like Barium [¹³C]Carbonate (Ba[¹³C]CO₃). nih.gov

[¹⁵N]Ammonia ([¹⁵N]H₃) or [¹⁵N]Ammonium Salts: These are the most common sources for the ¹⁵N label. They are typically produced through processes that start with enriched [¹⁵N]₂ gas.

Other Labeled Reagents: Depending on the synthetic route, other precursors like [¹³C]phosgene, [¹³C]carbon monoxide, or [¹⁵N]cyanates may be synthesized and used. researchgate.net

Before use, these precursors must be rigorously characterized to confirm their isotopic enrichment. This is crucial for ensuring the final product meets the required specifications and for accurate interpretation of data from studies where the labeled urea is used.

Table 3: Techniques for Isotopic Characterization of Precursors

Technique Principle of Detection Application for Precursors
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of different isotopes of an element with very high precision. Provides highly accurate determination of ¹³C/¹²C or ¹⁵N/¹⁴N ratios in gaseous precursors like CO₂ or N₂ (after conversion). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and analyzes their mass-to-charge ratio. Can be used to determine the isotopic enrichment of volatile precursors or their derivatives. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the difference in nuclear spin properties between isotopes (e.g., ¹³C vs. ¹²C). | Confirms the position of the ¹³C label within the precursor molecule and can be used for quantification. wikipedia.orgnih.gov |

By ensuring the high isotopic purity of these starting materials, chemists can proceed with the synthesis of Urea-13C,15N2, confident in the potential to achieve high isotopic abundance in the final molecule.

Mass Spectrometry-Based Detection and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique widely employed for the quantification of Urea-13C,15N2 in complex biological matrices such as plasma, urine, and exhaled breath condensate (EBC). Its ability to separate analytes from interfering matrix components prior to mass spectrometric detection makes it particularly suitable for biological samples.

To enhance the separation and detection of urea, derivatization is often employed. For instance, urea can be converted into derivatives like 2-hydroxypyrimidine (B189755) (2-HPM) or carbamoyl (B1232498) amino acids, which exhibit improved chromatographic properties and ionization efficiency for MS analysis. Stable isotope-labeled analogs, such as [15N2]-urea and [13C,15N2]-urea, are frequently used as internal standards. These labeled standards help to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification.

LC-MS/MS methods, utilizing tandem mass spectrometry, offer enhanced selectivity and sensitivity, allowing for the precise measurement of urea and its labeled counterparts even at low concentrations within biological fluids. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often preferred for the separation of polar compounds like urea, providing good resolution from matrix components. The efficiency of these LC-MS/MS methods is further demonstrated by their short run times, often around 1.5 to 3.6 minutes, which are conducive to high-throughput analysis. LC-MS is also utilized to quantify urea as a dilution marker in biological samples, aiding in the normalization of analyte concentrations. Isotope dilution LC-MS (ID-LC/MS) is recognized as a candidate primary method for accurate urea quantification, ensuring traceability to international reference materials.

Quantitative Determination of Mol Percent Excess (MPE) through Fragment Ion Monitoring

The quantitative determination of Mol Percent Excess (MPE) is crucial for assessing the isotopic enrichment of compounds like Urea-13C,15N2, particularly in tracer studies. MPE quantifies the deviation of the isotopic abundance in a sample from its natural abundance, providing a measure of how much the labeled compound has been incorporated or processed.

Mass spectrometry-based techniques, including GC-MS and LC-MS, are primarily used for this purpose. The process involves monitoring specific ions or fragments that contain the isotopes of interest (13C and 15N for Urea-13C,15N2). After chromatographic separation and potentially derivatization, the mass spectrometer detects the signal intensity of ions corresponding to both the naturally abundant urea and the isotopically labeled urea. For instance, specific mass-to-charge ratios (m/z) representing fragments incorporating 13C and 15N are monitored alongside those representing fragments with 12C and 14N.

The MPE is calculated by comparing the ratio of the signal intensity of the labeled species to that of the natural abundance species. This calculation is typically performed using calibration curves generated from standards with known isotopic enrichments. For example, GC-c-IRMS methods have demonstrated the ability to determine MPE with high accuracy, reporting values such as ±0.15% MPE for 15N(2)-urea and ±0.02% APE for 13C-urea. The precision and accuracy of MPE determination rely on careful selection of fragment ions, robust calibration, and minimizing background interference.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural and dynamic information about molecules. While mass spectrometry excels at quantifying trace isotopic enrichments, NMR is invaluable for confirming the position of labels and studying molecular behavior.

Zero-Field Nuclear Magnetic Resonance (ZF-NMR) is an advanced NMR technique that operates without an external magnetic field, allowing for the detection of very low-frequency signals. This method offers unique capabilities for studying spin dynamics and molecular interactions, with potential applications in "spin-topology engineering" for isotopically labeled molecules.

While direct applications of ZF-NMR specifically for Urea-13C,15N2 are not extensively documented, the technique's principles suggest its utility. In solutions of Urea-13C,15N2, ZF-NMR could be used to investigate spin correlations and coherence transfer between the 13C and 15N nuclei. By manipulating spin states and observing their evolution in the absence of a magnetic field, researchers can gain insights into the molecular environment and dynamics of the labeled urea. This could involve studying relaxation mechanisms or spin-spin coupling patterns influenced by the isotopic labeling. ZF-NMR's sensitivity to low-frequency signals makes it a specialized tool for fundamental research into the behavior of labeled molecules, potentially revealing intricate details about their spin topology.

Hyperpolarized 13C NMR for Enhanced Signal Detection and Metabolic Imaging

Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP) and parahydrogen-induced polarization (PHIP), dramatically increase the NMR signal of 13C nuclei, often by several orders of magnitude compared to thermal equilibrium nih.govchemrxiv.orgescholarship.orgacs.orgnih.gov. This enhancement is critical for enabling real-time, non-invasive metabolic imaging and tracking of Urea-13C,15N2 in vivo nih.govescholarship.orgresearchgate.net.

The incorporation of both 13C and 15N isotopes into urea (Urea-13C,15N2) offers additional advantages. The 15N labeling, in particular, can lead to significant increases in the spin-spin relaxation time (T2) by eliminating strong scalar relaxation pathways nih.gov. This improvement in T2 translates to a more robust signal that is less prone to decay, allowing for higher in vivo signal acquisition compared to singly labeled [13C] urea nih.govescholarship.org. Research has demonstrated that [13C, 15N2]-urea can yield a greater than four-fold increase in signal-to-noise ratio compared to [13C] urea nih.gov. Furthermore, studies have reported signal enhancements of up to 17,100-fold for the 15N signal of [13C, 15N2]-urea using PHIP-relay techniques chemrxiv.orgchemrxiv.org.

These enhanced signals are vital for metabolic imaging and perfusion studies. Hyperpolarized Urea-13C,15N2 has been successfully used in human brain perfusion studies, visualizing detailed vascular structures researchgate.net. Its application extends to abdominal imaging and can be co-polarized with other hyperpolarized agents like pyruvate (B1213749) to simultaneously assess both perfusion and metabolism escholarship.orgismrm.org. The ability to achieve high polarization levels (e.g., 27.4 ± 5.6%) and maintain a reasonable T1 relaxation time (e.g., 50.4 ± 0.2 s) further supports its utility in dynamic imaging researchgate.net.

Table 1: Comparison of T2 Relaxation Times and Signal Enhancement for Urea Isotopes

CompoundT2 (Solution, approx.)T2 (Kidney Cortex/Medulla)T2 (Renal Pelvis)T2 (Aorta)Signal-to-Noise Ratio Increase (vs. [13C] urea)
[13C] urea~0.09 s nih.gov0.23 ± 0.03 s nih.gov-0.28 ± 0.03 s nih.gov-
[13C, 15N2] ureaNot specified6.3 ± 1.3 s nih.gov11 ± 2 s nih.gov1.3 ± 0.3 s nih.gov>4-fold nih.gov
[13C, 15N2] urea (PHIP-relay)Not specified---~17,100-fold (15N signal) chemrxiv.orgchemrxiv.org

Note: Solution T2 for [13C] urea is estimated from related scalar coupling relaxation data in nih.gov. Signal enhancement figures are from different studies and methodologies.

Rigorous Validation and Quality Control Protocols for Analytical Methodologies

The sophisticated nature of hyperpolarized NMR and other quantitative analyses necessitates robust validation and quality control (QC) protocols to ensure the accuracy, precision, and reliability of the generated data. Method validation is a cornerstone of analytical chemistry, confirming that an analytical procedure is suitable for its intended purpose europa.eu. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) europa.eumusechem.com.

Stable isotope-labeled compounds, such as Urea-13C,15N2, are indispensable as internal standards in quantitative analysis, particularly when using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FLD) musechem.comresearchgate.nettandfonline.comtandfonline.com. By incorporating a known amount of a stable isotope-labeled standard, researchers can effectively correct for variations in sample preparation, extraction efficiency, and instrument performance, thereby ensuring that the final measurement accurately reflects the analyte's true concentration musechem.com. These standards also enhance sensitivity by improving signal clarity and reducing background noise musechem.com.

For the determination of urea, including its labeled forms, LC-MS/MS and HPLC-FLD methods have been developed and validated. These methods utilize Urea-13C,15N2 as an internal standard to achieve accurate quantification researchgate.nettandfonline.comtandfonline.com.

Table 2: Validation Parameters for Urea Determination Methods

MethodLOD (mg kg⁻¹)LOQ (mg kg⁻¹)Variation Coefficient (%)Recovery (%)
LC-MS/MS381.4 – 7.286 – 105
HPLC-FLD271.4 – 7.286 – 105

Data compiled from researchgate.net. Variation coefficients and recovery rates are reported for both methods across various matrices.

Quality control extends beyond method validation to ongoing monitoring of analytical performance. For hyperpolarized probes, comprehensive QC measures are implemented before their release for use. These include solid-state 13C NMR to confirm polarization build-up, visual inspection of the sample, pH testing, quantification of residual electron paramagnetic agents (EPAs), and integrity checks of sterility filters nih.gov. For isotopic analyses by mass spectrometry, specific quality metrics such as the accuracy and precision of isotopologue masses, abundances, and mass shifts are evaluated to ensure reliable biological interpretations researchgate.net. The use of stable isotope-labeled internal standards is paramount in both routine QC processes and method development to maintain the integrity and reliability of analytical data musechem.com.

Compound List

Urea-13C,15N2

Urea 13c,15n2 in Fundamental Metabolic and Physiological Tracer Studies

Comprehensive Assessment of Whole-Body Urea (B33335) Turnover and Production Kinetics

The use of doubly labeled [¹⁵N₂]urea or [¹³C]urea has been established as a sensitive and valuable technique for estimating urea production rates and, by extension, amino acid catabolism in various clinical and experimental models. nih.gov Studies have successfully applied this method to investigate metabolic changes in conditions such as diabetes mellitus.

In one such study, researchers compared urea production rates between normoglycemic diabetic patients and healthy controls. The results demonstrated a significantly higher rate of urea production in the diabetic group, indicating an elevated rate of protein and amino acid catabolism. nih.gov This increased nitrogen load is a factor of interest in the progression of diabetic nephropathy. nih.gov The same technique has been applied to animal models, such as chronic diabetic dogs, to explore the metabolic effects of different therapeutic interventions. nih.gov

Table 1: Comparative Urea Production Rates
Biological ModelConditionUrea Production Rate (μmol·kg⁻¹·min⁻¹)Reference
HumanHealthy Controls5.4 ± 0.32 nih.gov
HumanNormoglycemic Diabetic Patients9.22 ± 2.07 nih.gov
CanineChronic Diabetic (Systemic Insulin)Baseline nih.gov
CanineChronic Diabetic (Portal Insulin)~20% lower vs. Systemic nih.gov

The core principle behind using Urea-13C,15N2 to measure production rates is isotope dilution. nih.gov The study is conducted by introducing a known amount of the labeled urea tracer into the body, typically through a continuous intravenous infusion. nih.gov As the labeled urea mixes with the body's existing pool of unlabeled urea, it becomes diluted.

By measuring the degree of this dilution in plasma samples over time, researchers can calculate how quickly the body is producing new, unlabeled urea. nih.govnih.gov To achieve a rapid steady state of tracer dilution, a priming dose is often administered at the start of the infusion. nih.gov The enrichment of the tracer is precisely measured using mass spectrometry, which can differentiate between the masses of unlabeled urea and the heavier, isotope-labeled urea. nih.gov This method provides a dynamic and quantitative measure of whole-body urea kinetics. nih.gov

In-Depth Investigations of Amino Acid Catabolism and Protein Dynamics

Because urea is the primary vehicle for excreting excess nitrogen derived from the breakdown of amino acids, tracing its production provides direct insights into protein metabolism. nih.gov

The rate of urea production is a direct reflection of the rate of net amino acid catabolism. nih.gov When amino acids are broken down, their nitrogen-containing amino groups are removed and ultimately channeled into the urea cycle in the liver to form urea. nih.govmedbullets.com Therefore, by measuring the appearance rate of labeled urea, researchers can quantify the flux of nitrogen through these catabolic pathways. This technique is particularly valuable for identifying states of increased protein breakdown, such as in diabetes, where higher urea production points to accelerated amino acid catabolism. nih.gov

Research into Renal Physiology and Urea Transport Mechanisms

Beyond systemic metabolism, Urea-13C,15N2 has emerged as a specialized tool for investigating kidney function, particularly through advanced imaging techniques. Hyperpolarized [¹³C,¹⁵N₂]urea magnetic resonance imaging (MRI) allows for the real-time, non-invasive visualization of urea's distribution and transport within the kidney. nih.govnih.gov

This method leverages the enhanced signal properties of the dual-labeled urea to assess the crucial cortico-medullary concentration gradient, a key aspect of the kidney's ability to concentrate urine. nih.gov Studies in porcine models, which have kidneys similar to humans, have demonstrated the ability of hyperpolarized [¹³C,¹⁵N₂]urea MRI to observe the intrarenal accumulation of urea. nih.gov Researchers were able to identify a distinct gradient with accumulation in the medulla. nih.gov

Furthermore, this technique can detect acute changes in renal function. Following treatment with the diuretic furosemide (B1674285), a significant alteration in the urea gradient was observed, demonstrating the method's sensitivity to functional changes in tubular reabsorption processes. nih.gov This approach holds potential for early detection of pathological changes in the kidney, such as those occurring in diabetic nephropathy. nih.gov

Table 2: Hyperpolarized [¹³C,¹⁵N₂]urea MRI Findings in Porcine Kidney
ParameterObservationConditionReference
Urea DistributionGradient observed with intramedullary accumulation 75s post-injection.Baseline nih.gov
Effect of FurosemideIncreased urea accumulation in the cortical space.Post-treatment nih.gov
Medullary-to-Cortical Signal RatioReduced by 49% after furosemide treatment.Post-treatment nih.gov

This advanced imaging application highlights the versatility of Urea-13C,15N2 as a tracer, extending its use from whole-body metabolic flux studies to the detailed investigation of organ-specific physiological mechanisms. nih.govescholarship.org

Evaluation of Glomerular Filtration Rate (GFR) Using Hyperpolarized Urea-13C,15N2

Hyperpolarized [13C,15N2]urea magnetic resonance (MR) has emerged as a promising method for the accurate determination of single-kidney glomerular filtration rate (GFR). nih.gov Studies have demonstrated that GFR estimations based on the first-pass transport of hyperpolarized urea show strong agreement with gold-standard methods, such as inulin (B196767) clearance. nih.govmdpi.com

Research involving rat models of prediabetic nephropathy and ischemia-reperfusion injury has validated this approach. In these studies, the GFR was calculated using the Baumann-Rudin model applied to dynamic hyperpolarized 13C-urea MR data. mdpi.comresearchgate.net The results indicate that this technique is sensitive enough to detect significant reductions in GFR following injury. For instance, after ischemia-reperfusion, a 57% reduction in single-kidney GFR was observed compared to the healthy contralateral kidney. mdpi.com The secondary labeling with 15N is advantageous as it prolongs the relaxation times of the urea molecule, allowing for higher-resolution imaging. nih.gov

Comparison of GFR Measurement Techniques in Rats

MethodConditionSingle-Kidney GFR (mL/min)Reference
Hyperpolarized 13C-Urea MRHealthy / Prediabetic Nephropathy2.5 ± 0.7 mdpi.com
Inulin Clearance (Gold Standard)Healthy2.7 ± 1.2 mdpi.com
1H Dynamic Contrast-Enhanced MRIHealthy1.8 ± 0.8 mdpi.com

Characterization of Renal Corticomedullary Urea and Sodium Gradients

The kidney's ability to concentrate urine relies on establishing a steep osmotic gradient from the cortex to the medulla, to which urea is a major contributor. Hyperpolarized [13C,15N2]urea MRI provides a non-invasive means to visualize and quantify this critical gradient. nih.gov

Studies in porcine models, whose multipapillary kidneys resemble human anatomy, have successfully demonstrated the feasibility of this technique. nih.gov A distinct cortico-medullary urea gradient was observable, with urea accumulating in the medulla approximately 75 seconds after injection. nih.gov This method is also sensitive to physiological challenges. Following the administration of the diuretic furosemide, which disrupts the concentrating mechanism, a 49% reduction in the medullary-to-cortical signal ratio was measured, indicating a collapse of the normal urea gradient. nih.gov Interestingly, in a study on early diabetic rats, no significant differences in the intrarenal urea or sodium gradients were found compared to healthy controls, suggesting that alterations to these gradients occur at later stages of diabetic nephropathy. nih.gov

Advanced Studies on Urea Reabsorption and Secretion Processes

While about 50% of filtered urea is typically reabsorbed in the renal tubules, this characteristic can be leveraged to simultaneously study GFR and tubular transport processes. nih.gov The dual labeling of urea with 13C and 15N enhances its properties for imaging, particularly its T2 relaxation time, which is a measure of how quickly the MR signal decays. escholarship.orgnih.gov

In vivo T2 mapping experiments in rats have shown that the T2 value of [13C,15N2]urea is significantly longer than that of singly labeled [13C]urea, especially within the kidneys. nih.gov Researchers observed T2 values as high as 11 ± 2 seconds in the kidneys for [13C,15N2]urea, compared to much shorter values for [13C]urea (0.231±0.026 s). escholarship.orgnih.gov This extended T2 allows for more advanced imaging sequences, like steady-state free precession (SSFP), which can provide higher signal-to-noise ratios and greater spatial resolution. escholarship.orgnih.gov The spatial variation in T2 values, with the longest times observed in the renal pelvis, reflects the process of urea concentration as it moves through the nephron, providing a window into the dynamics of reabsorption and secretion. nih.gov

In Vivo T2 Relaxation Times of Urea Isotopes in Rats

CompoundLocationT2 Value (seconds)Reference
[13C,15N2]ureaKidney (general)up to 11 ± 2 nih.gov
[13C,15N2]ureaVascular (Aorta)~ 1.3 nih.gov
[13C]ureaKidney (general)0.231 ± 0.026 nih.gov
[13C]ureaVascular (Aorta)0.279 ± 0.027 nih.gov

Gastrointestinal Metabolism and Microbiome-Host Interactions

Urea-13C,15N2 and its singly labeled counterpart, 13C-urea, are instrumental in studying the metabolic activities within the gastrointestinal tract, particularly the interactions between the host and the gut microbiome.

Quantification of Bacterial Fermentation of Urea-13C in the Intestinal Tract

The urea breath test (UBT) is a well-established diagnostic tool that relies on the principle of bacterial urease activity. wikipedia.org Certain bacteria, most notably Helicobacter pylori, produce the enzyme urease, which breaks down urea into ammonia (B1221849) and carbon dioxide. wikipedia.org When 13C-labeled urea is administered, the urease-producing bacteria ferment it, releasing 13CO2 which is absorbed into the bloodstream and subsequently exhaled. nih.gov The amount of exhaled 13CO2 is directly proportional to the bacterial load in the gut. gastro-j.runih.gov

This method allows for a quantitative assessment of bacterial colonization. gastro-j.ru Studies have shown a significant positive correlation between the amount of 13CO2 detected in the breath and the density of H. pylori colonization as determined by histological analysis. nih.govnih.gov This non-invasive technique provides a reliable measure of the metabolic activity of specific urease-producing members of the gut microbiome.

Utilization in Monitoring In Vivo Performance of Colon-Targeted Drug Delivery Systems

The distinct distribution of urease activity in the gastrointestinal tract—low in the small intestine and high in the colon—can be exploited to evaluate the performance of drug delivery systems designed to release their payload in the colon. nih.gov 13C-urea serves as an effective marker for this purpose.

A proof-of-concept study demonstrated that if a colon-targeted capsule releases 13C-urea prematurely in the urease-poor small intestine, the intact labeled urea is absorbed into the blood. nih.gov Conversely, if the capsule successfully reaches the urease-rich colon before releasing its contents, the 13C-urea is fermented by resident bacteria into 13CO2, which can then be detected in the breath. nih.gov Researchers found a high inverse correlation (Pearson's r = -0.981) between the appearance of 13C-urea in the blood and 13CO2 in the breath, confirming the utility of this method to provide information on both the release kinetics and the specific gastrointestinal location of release for oral dosage forms. nih.gov

Comparative Physiological Research and Species-Specific Metabolic Pathways

The use of Urea-13C,15N2 in various animal models facilitates comparative studies of renal physiology and metabolism. Research has been conducted in rats, pigs, and humans, highlighting both conserved and species-specific aspects of urea handling. mdpi.comnih.govescholarship.org

Studies in rats have been crucial for establishing the fundamental principles of using hyperpolarized urea for GFR and renal perfusion measurements. nih.govdntb.gov.ua The porcine model has been valuable for validating the characterization of the corticomedullary gradient in kidneys that are anatomically more similar to humans. nih.gov More recently, the first human studies using hyperpolarized [13C,15N2]urea have been conducted to assess brain perfusion, demonstrating its safety and potential for clinical translation to other organs, including the kidney. escholarship.org These multi-species investigations are essential for translating preclinical findings into clinical applications and for understanding the nuances of metabolic pathways across different physiological contexts.

Discovery and Characterization of Alternate Urea Synthesis Pathways (e.g., in Insect Models)

In the study of metabolic pathways, doubly labeled Urea-13C,15N2 serves as a critical internal standard for the precise quantification of urea synthesized from isotopically labeled precursors. This is particularly valuable in discovering and characterizing non-canonical metabolic routes, such as the alternate urea synthesis pathways identified in insects.

Historically, most insects were believed to be exclusively uricotelic, meaning they excrete nitrogenous waste primarily as uric acid. wikipedia.org This is largely because many insect species lack one or more of the essential enzymes required for the Krebs-Henseleit urea cycle, the primary pathway for ammonia detoxification in mammals. nih.govnih.gov For example, mosquitoes in the genus Aedes lack the gene for ornithine carbamoyltransferase, an enzyme crucial for the production of citrulline within the cycle. nih.gov While urea production in insects had been observed, it was typically attributed to the action of arginase on dietary arginine, a process known as argininolysis, rather than a complete de novo synthesis cycle. nih.govplos.org

Groundbreaking research using 15N-labeled nitrogen sources in the mosquito Aedes aegypti has overturned this long-held view, revealing a complete, alternate pathway for urea synthesis. nih.gov In these tracer studies, mosquitoes were fed solutions containing various 15N-labeled compounds, such as 15NH4Cl, [5-15N]-glutamine, or [15N]-proline. nih.gov By analyzing the feces using mass spectrometry with Urea-13C,15N2 as a quantitative standard, researchers demonstrated that the 15N label was incorporated into newly synthesized urea. nih.gov

The investigation revealed that mosquitoes can convert uric acid into urea through an amphibian-like uricolytic pathway. nih.govplos.org This pathway involves a series of enzymatic steps catalyzed by urate oxidase, allantoinase, and allantoicase to break down uric acid into urea and other products. nih.gov The functional relevance of this pathway was confirmed in experiments where feeding mosquitoes with the pathway intermediates, allantoin (B1664786) or allantoic acid, led to a significant increase in the amount of urea excreted. nih.gov

Further studies using specific enzyme inhibitors provided conclusive evidence for this novel pathway. For instance, the use of allopurinol, an inhibitor of xanthine (B1682287) dehydrogenase which is involved in uric acid synthesis, significantly reduced the production of [15N]-urea from [5-15N]-glutamine. nih.gov These findings demonstrate a clear metabolic link from glutamine to uric acid and subsequently to urea. This uricolytic pathway represents a significant departure from the vertebrate urea cycle and highlights a unique adaptation for nitrogen metabolism in insects. nih.govplos.org

Experimental ConditionInhibitor/IntermediateLabeled PrecursorResulting [15N]-Urea Concentration in Feces (nmol per animal)
Control None80 mM 15NH4Cl~1.5
Inhibition of Glutamine Synthetase 20 mM Methionine Sulfoximine80 mM 15NH4Cl~0.5
Control None80 mM [5-15N]-Gln~2.2
Inhibition of Uric Acid Synthesis 1 mM Allopurinol80 mM [5-15N]-Gln~0.6

Note: Values are approximate based on graphical data from the source study and indicate a significant decrease (P < 0.05) compared to the control. nih.gov

Regulation of Hepatic Urea Synthesis in Perfused Organ Systems

The isolated perfused liver is a powerful ex vivo model that allows for the detailed study of hepatic metabolism under tightly controlled conditions, eliminating systemic influences. nih.gov The use of stable isotope tracers, which result in the formation of labeled urea species like [15N]urea or [15N2]urea, has been instrumental in elucidating the intricate regulation of the urea cycle in this system. physiology.orgnih.gov

Studies using perfused rat livers have employed 15N-labeled precursors such as 15NH4Cl and [15N]alanine to monitor urea synthesis in real-time, often using 15N nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique allows for the direct observation of 15N incorporation into urea and its various precursor molecules within the intact, functioning organ. When livers are perfused with a high concentration of 15NH4Cl (e.g., 10 mM), the rate of [15N2]urea synthesis can be precisely measured. nih.gov These studies have shown that under conditions of high ammonia load, the rate-limiting steps of the urea cycle appear to be the cytosolic enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase. nih.gov

Conversely, when perfused with a more physiologically relevant precursor like [15N]alanine, which results in a lower rate of ureagenesis, the primary regulatory point shifts. nih.gov Under these conditions, the mitochondrial enzyme carbamoyl (B1232498) phosphate (B84403) synthetase I becomes the rate-limiting step. nih.gov This demonstrates that the regulation of urea flux is dynamic and depends on the nature and concentration of the nitrogen substrate.

Further research has utilized other sophisticated tracers, such as L-[guanidino-15N2]arginine, to probe specific regulatory mechanisms. physiology.org In one study, perfusing a liver with this labeled arginine variant allowed researchers to trace its metabolism into either agmatine (B1664431), nitric oxide (NO), or urea. physiology.org The results showed that agmatine, a metabolite of arginine, significantly stimulates the synthesis of N-acetylglutamate (NAG), a crucial allosteric activator of carbamoyl phosphate synthetase I. physiology.org By perfusing livers with 15N-labeled ammonia or glutamine in the presence of unlabeled agmatine, a marked increase in the synthesis of 15N-labeled NAG and, consequently, [15N]urea was observed. physiology.org This established a direct correlation between hepatic agmatine levels and the rate of ureagenesis, identifying a novel regulatory role for this arginine metabolite. physiology.org

Perfusion ConditionPrimary Nitrogen SourceOrganism ModelRate of Urea Synthesis (μmol·min⁻¹·g liver⁻¹)Rate-Limiting Step
High Ammonia Load 10 mM 15NH4ClRat1.15Argininosuccinate Synthetase / Lyase
Physiological Alanine 3 mM [15N]AlanineRat0.41Carbamoyl Phosphate Synthetase I
Control (Acute Uremia Study) 8.3 μmol/min NH4ClRat (Sham-operated)0.59Not specified
Acute Uremia 8.3 μmol/min NH4ClRat (Bilaterally nephrectomized)0.66Not specified
Chronic Uremia 8.3 μmol/min NH4ClRat (Segmental infarction)0.54*Not specified

Note: This rate was found to be significantly higher than the corresponding control group in the same study (0.41 ± 0.03). nih.gov Data compiled from multiple studies. nih.govnih.gov

Innovations in Biomedical Imaging with Urea 13c,15n2

Hyperpolarized 13C Magnetic Resonance Imaging (HP 13C MRI) for In Vivo Assessment

Hyperpolarized (HP) 13C MRI is a molecular imaging method that enhances the signal of 13C-labeled compounds by more than 10,000-fold. mriquestions.comau.dk This enables the tracking of these agents and their metabolic products in real-time within the body. mriquestions.com Urea-13C,15N2, a metabolically inactive molecule, serves as an effective perfusion-sensing probe. researchgate.net When hyperpolarized and administered intravenously, it distributes throughout the vasculature and extracellular space, providing a dynamic map of blood flow and tissue perfusion. researchgate.netresearchgate.net This capability is crucial for understanding the physiological state of various tissues and has shown potential in applications such as oncology and nephrology. nih.govcancer.gov

A significant innovation in HP 13C MRI is the development of co-polarization systems that allow for the simultaneous hyperpolarization and administration of multiple tracers. nih.gov This is particularly valuable for concurrent assessment of different physiological processes, such as metabolism and perfusion. nih.govresearchgate.net Systems have been developed to co-polarize [1-13C]pyruvic acid and [13C,15N2]urea. nih.gov

In one such system, a solution of [13C,15N2]urea in water is mixed with an electron paramagnetic agent and loaded into a cryovial. researchgate.net A mixture of [1-13C]pyruvic acid and the agent is then added, resulting in a homogenous mixture that can be polarized on a 5T SPINlab system. researchgate.netnih.gov This process can generate liquid-state 13C polarization of nearly 40% for both compounds. researchgate.netnih.gov The resulting injectable solution allows for the simultaneous investigation of pyruvate (B1213749) metabolism (a marker for glycolysis) and urea-based tissue perfusion in a single imaging session. researchgate.netresearchgate.netismrm.org This dual-agent approach provides a more comprehensive picture of tissue physiology, which has been shown to be valuable in preclinical cancer assessment. nih.govresearchgate.net

To effectively capture the dynamic data from co-polarized tracers, advanced MR acquisition techniques are necessary. Since the hyperpolarized signal is transient, fast and efficient imaging sequences are crucial. au.dk For simultaneous imaging of [1-13C]pyruvate and [13C,15N2]urea, interleaved acquisition strategies have been developed. nih.gov

One successful approach utilizes a 3D balanced steady-state free precession (bSSFP) sequence specifically for [13C,15N2]urea. nih.govescholarship.org This sequence is designed to be highly efficient in terms of signal-to-noise ratio (SNR) and can mitigate off-resonance artifacts. nih.govescholarship.org The bSSFP sequence for urea (B33335) is interleaved with a multi-slice 2D spiral or gradient echo (GRE) sequence that acquires images of [1-13C]pyruvate and its metabolic products, such as lactate (B86563) and alanine. nih.govescholarship.org This specialized acquisition strategy allows for dynamic, metabolite-specific imaging with adequate spatial and temporal resolution, enabling the separate and simultaneous visualization of perfusion and metabolic pathways. nih.govescholarship.org The use of a 3D-bSSFP sequence for urea has demonstrated a significant, ~2.5-fold improvement in SNR compared to standard GRE sequences in animal studies. escholarship.org

The combination of co-polarized tracers and advanced acquisition techniques enables the spatially resolved mapping of metabolic flux and tissue perfusion dynamics. By imaging the conversion of hyperpolarized [1-13C]pyruvate to lactate, researchers can map regional rates of glycolysis, a key hallmark of many cancers. researchgate.net Simultaneously, the distribution and signal intensity of [13C,15N2]urea provide detailed information about blood flow and perfusion. researchgate.netresearchgate.net

This dual-agent imaging has been applied in preclinical studies and has been translated to human clinical research. nih.govescholarship.org For instance, in studies of prostate cancer, this technique has revealed mismatches between areas of high metabolism (increased pyruvate-to-lactate conversion) and areas of altered tissue perfusion (measured by urea). researchgate.net In healthy volunteers, the technique has been used to successfully obtain whole-abdomen images, comparing the distribution and temporal dynamics of urea and pyruvate. ismrm.org Similarly, it has been used to visualize detailed vascular structures in the human brain. researchgate.net This ability to concurrently map distinct but complementary physiological processes provides unique insights into the tumor microenvironment and other disease states. researchgate.net

The quality and accuracy of hyperpolarized 13C MRI are highly dependent on precise acquisition timing and radiofrequency (B1) calibration. nih.govnih.gov To address this, real-time methods have been developed to optimize the use of the transient hyperpolarized signal. mriquestions.comnih.gov These systems allow for real-time data processing and sequence control during the imaging experiment. nih.govnih.gov

Magnetic Resonance Relaxation and Coherence Property Studies

The signal duration in hyperpolarized MRI is fundamentally limited by relaxation times, specifically the spin-lattice relaxation time (T1) and the spin-spin relaxation time (T2). The isotopic labeling of urea with both 13C and 15N has a profound and beneficial effect on these properties, particularly the T2 relaxation time.

The labeling of urea with 15N at both amide groups ([13C,15N2]urea) significantly prolongs its in vivo T2 relaxation time compared to urea labeled only with 13C ([13C]urea). nih.govwustl.edu This is because the 15N labeling eliminates a strong scalar relaxation pathway that otherwise shortens the T2. nih.govescholarship.org This extended signal duration allows for the use of more signal-efficient imaging sequences like bSSFP and results in a substantial increase in image SNR. nih.govwustl.edu

In vivo T2 mapping studies in rats have quantified this effect across different tissues. nih.gov While the T2 of [13C,15N2]urea is somewhat reduced in blood compared to its value in a pure aqueous solution, it remains significantly longer than that of [13C]urea. nih.gov The difference is particularly pronounced in the kidneys, where the tubular system concentrates urea. nih.govescholarship.org The enhanced T2 of [13C,15N2]urea has been utilized to achieve a greater than four-fold increase in SNR in projection images compared to [13C]urea. nih.govwustl.edu

In Vivo T2 Relaxation Times of Hyperpolarized Urea Isotopes in Rats
CompoundAorta (s)Kidney (Overall) (s)Kidney Cortex & Medulla (s)Renal Pelvis (s)
Urea-13C,15N21.3 ± 0.3-6.3 ± 1.311 ± 2
Urea-13C0.28 ± 0.030.23 ± 0.03--

Data sourced from studies performing T2 mapping in rats. nih.govwustl.eduescholarship.org The table shows the mean T2 values ± standard deviation in seconds.

Impact of 15N Labeling on T1 and T2 Relaxation Properties of Urea-13C,15N2 in Biological Environments

The isotopic labeling of urea with Nitrogen-15 (¹⁵N) at both amide groups, creating Urea-¹³C,¹⁵N₂, has a profound and advantageous impact on its magnetic resonance relaxation properties, specifically the longitudinal (T1) and transverse (T2) relaxation times. These properties are critical for the efficacy of hyperpolarized ¹³C magnetic resonance imaging (MRI).

The primary benefit of ¹⁵N labeling is the elimination of a potent scalar relaxation pathway that exists between the ¹³C nucleus and the quadrupolar ¹⁴N nucleus in standard Urea-¹³C. nih.gov This interaction in Urea-¹³C leads to rapid T2 decay, which limits the achievable signal-to-noise ratio (SNR) and image resolution. escholarship.org By substituting ¹⁴N with ¹⁵N, a spin-½ nucleus, this scalar coupling is removed, resulting in a dramatic increase in the T2 relaxation time. nih.govwustl.edu

In aqueous solution, this effect is most pronounced, with studies showing a 250-fold increase in T2 for Urea-¹³C,¹⁵N₂ compared to Urea-¹³C. nih.govescholarship.org While this difference is modulated in complex biological environments, the T2 of Urea-¹³C,¹⁵N₂ remains significantly longer. For instance, in vivo T2 mapping in rats has demonstrated that Urea-¹³C,¹⁵N₂ has substantially longer T2 values in the kidneys and blood compared to its ¹⁴N counterpart. nih.govwustl.edu In the aorta, the T2 of Urea-¹³C,¹⁵N₂ was measured to be 1.3 ± 0.3 seconds, whereas for Urea-¹³C, it was only 0.28 ± 0.03 seconds. nih.govwustl.edu The difference is even more significant in the kidney, where Urea-¹³C,¹⁵N₂ exhibited T2 values of 6.3 ± 1.3 seconds in the cortex and medulla, and as high as 11 ± 2 seconds in the renal pelvis. nih.govwustl.edu

The longer T1 relaxation time of Urea-¹³C,¹⁵N₂ is also a significant advantage for clinical translation. escholarship.org This property makes the hyperpolarized state less susceptible to decay during the transfer from the polarizer to the MRI scanner and during quality control checks, thus preserving the strong signal enhancement needed for imaging. escholarship.org One study reported the T1 of hyperpolarized ¹³C,¹⁵N₂-urea to be 50.4 ± 0.2 seconds at 3 Tesla. escholarship.org The enhanced T2 of Urea-¹³C,¹⁵N₂ allows for the use of imaging sequences like steady-state free precession (SSFP), which can generate large signal enhancements and lead to a greater than four-fold increase in signal-to-noise ratio over Urea-¹³C. nih.govwustl.edu

Table 1: Comparison of in vivo T2 Relaxation Times of Urea-¹³C and Urea-¹³C,¹⁵N₂

CompoundAorta (s)Kidney Cortex & Medulla (s)Renal Pelvis (s)
Urea-¹³C0.28 ± 0.030.23 ± 0.03N/A
Urea-¹³C,¹⁵N₂1.3 ± 0.36.3 ± 1.311 ± 2

Data sourced from in vivo studies in rats. nih.govwustl.edu

Clinical Translation and Preclinical Research Feasibility of Labeled Urea Imaging

The favorable relaxation properties of hyperpolarized Urea-¹³C,¹⁵N₂ have made it a promising agent for clinical translation and have established its feasibility in a range of preclinical research applications. As a metabolically inert molecule, it is an excellent tracer for perfusion imaging, providing insights into blood flow and tissue vascularization without the complexities of metabolic conversion. nih.govnih.gov

Preclinical studies have successfully demonstrated the use of hyperpolarized Urea-¹³C,¹⁵N₂ for dynamic volumetric imaging of blood flow in animal models of cancer. nih.govdtu.dk These studies have shown the ability to distinguish between normal and cancerous tissues based on perfusion patterns, identifying regions of reduced blood flow within tumors and elevated flow in the tumor rim. nih.govdtu.dk Such information is valuable for assessing tumor heterogeneity and response to therapy. ismrm.org Furthermore, methods for co-polarizing Urea-¹³C,¹⁵N₂ with metabolic agents like [1-¹³C]pyruvate have been developed, allowing for the simultaneous assessment of tissue perfusion and metabolism in a single experiment. nih.govresearchgate.netnih.gov This dual-agent approach provides a more comprehensive picture of tumor physiology. nih.govresearchgate.net

The translation of this technology to human studies is actively underway. A significant milestone has been the development of a standard operating procedure for the on-site production of sterile, injectable formulations of hyperpolarized Urea-¹³C,¹⁵N₂ suitable for clinical use. nih.govresearchgate.net Toxicology studies have demonstrated the safety profile of the combined pyruvate and urea probe. nih.govresearchgate.netnih.gov

First-in-human studies have successfully used hyperpolarized [¹³C,¹⁵N₂]urea to image brain perfusion in healthy volunteers. escholarship.orgresearchgate.net These studies achieved high-resolution ¹³C imaging that captured detailed vascular structures and dynamic blood flow with good spatial and temporal resolution (e.g., 7.76 × 7.76 × 15 mm³ spatial resolution and 1.5 s temporal resolution). escholarship.orgresearchgate.net The feasibility of imaging with adequate spatial coverage and temporal resolution on clinical MR scanners has been demonstrated. nih.govresearchgate.net

The long relaxation times of Urea-¹³C,¹⁵N₂ are particularly beneficial in the clinical setting, allowing for more flexible imaging protocols and higher quality images. escholarship.org The unique properties of this compound position it as a valuable tool for non-invasively assessing tissue perfusion in a variety of applications beyond oncology, including studies of the brain, renal function, and the tumor microenvironment, paving the way for its broader clinical adoption. researchgate.net

Urea 13c,15n2 in Environmental and Agricultural Science Research

Tracing Nitrogen Cycling and Transformation Processes in Ecosystems

The stable isotope-labeled compound Urea-13C,15N2 is a powerful tool in environmental and agricultural research for tracing the intricate pathways of nitrogen (N). medchemexpress.com Its use allows scientists to follow the journey of nitrogen from its source, through various biological and chemical transformations, and ultimately to its fate within an ecosystem. This detailed tracking is crucial for understanding nutrient cycling, managing agricultural systems sustainably, and mitigating environmental impacts.

Investigating Nitrogen Source Utilization by Microbial Communities (e.g., Marine Pelagic Bacteria and Archaea)

In marine ecosystems, microbial communities play a central role in nitrogen cycling. Studies utilizing 15N-labeled urea (B33335) have revealed important insights into the nitrogen uptake dynamics of marine pelagic bacteria and archaea. Research conducted in the Arctic has shown a distinct seasonal shift in nitrogen utilization by these microorganisms. During the summer, ammonium (B1175870) is the preferred nitrogen source. nih.govwm.edu However, in the winter, there is a significant switch to urea as a primary nitrogen source for both bacteria and archaea. nih.govwm.edu This shift is significant as it suggests that urea can be a crucial nutrient supporting microbial activity during the dark, less productive winter months.

Further investigations have implicated specific microbial groups in this winter urea uptake, including marine group I Crenarchaeota, Betaproteobacteria, Firmicutes, SAR11, and SAR324. nih.gov The ability of these organisms to utilize urea during the winter may provide them with a competitive advantage. kevinmbakker.com Some studies also suggest that certain marine archaea may use urea to fuel nitrification, a key process in the nitrogen cycle. nih.govkevinmbakker.com In the deep ocean, it has been found that a significant portion of microbial cells can assimilate nitrogen derived from urea. nih.gov

Microbial GroupSeason of Primary Urea-N UptakeEcosystem
Marine Group I CrenarchaeotaWinterArctic Marine
BetaproteobacteriaWinterArctic Marine
FirmicutesWinterArctic Marine
SAR11WinterArctic Marine
SAR324WinterArctic Marine

Quantification of Denitrification and Leaching Losses of Soil Nitrogen

In terrestrial ecosystems, particularly in agriculture, nitrogen loss from the soil is a major concern for both economic and environmental reasons. The use of 15N-labeled urea allows for precise quantification of nitrogen lost through processes like denitrification and leaching. Denitrification is the microbial conversion of nitrate (B79036) and nitrite (B80452) into gaseous nitrogen forms, such as nitrous oxide (N2O) and dinitrogen gas (N2), which are then lost to the atmosphere. grdc.com.au Leaching is the downward movement of dissolved nitrogen, primarily as nitrate, through the soil profile with water, potentially contaminating groundwater. nih.gov

Studies using 15N-enriched urea have shown that denitrification can be a significant pathway for nitrogen loss, with the production of both N2O and N2. umanitoba.ca The rate of these losses is influenced by soil conditions such as pH and the presence of nitrite. umanitoba.ca Research has also demonstrated that nitrogen leaching can account for a substantial portion of applied fertilizer nitrogen, with losses being influenced by factors like tillage practices and the amount of precipitation. nih.gov The use of nitrification inhibitors alongside urea can delay the conversion of ammonium to nitrate, thereby reducing the potential for leaching losses. researchgate.net

Nitrogen Loss PathwayInfluencing FactorsMethod of Quantification
DenitrificationSoil pH, Nitrite concentration, Oxygen levelsMeasurement of 15N-labeled N2O and N2 gas evolution
LeachingPrecipitation, Tillage practices, Soil typeAnalysis of 15N content in soil water collected by lysimeters

Plant Nitrogen Uptake and Utilization Efficiency Studies

Understanding how plants take up and utilize nitrogen is fundamental to improving crop yields and nutrient use efficiency. Urea-13C,15N2 and other isotopically labeled urea compounds are invaluable in these studies, enabling researchers to trace the path of nitrogen from the soil into the plant and its subsequent distribution among different plant parts.

Tracking Nitrogen Translocation and Partitioning in Agricultural Crops

Once nitrogen is taken up by the roots, it is transported and distributed throughout the plant to support growth and development. This process is known as translocation and partitioning. By applying 15N-labeled urea to the soil or as a foliar spray, scientists can track the movement of the labeled nitrogen into the roots, stems, leaves, and eventually the grains of agricultural crops.

Research on crops like corn has utilized 15N-labeled urea to determine the fate of fertilizer nitrogen. umn.edu These studies can quantify how much of the applied nitrogen is taken up by the crop, how it is partitioned between the grain and the stover (leaves and stalks), and how much remains in the soil. umn.edu For instance, at the end of a growing season, a significant percentage of the applied fertilizer-derived nitrogen can be recovered in the soil-crop system. umn.edu Similarly, in legumes like peas, 15N-labeled urea has been used to study the partitioning of absorbed nitrogen between the shoots, roots, and the surrounding soil. researchgate.net

CropPlant PartTypical Fate of 15N from Urea
CornGrainAccumulation for yield
CornStoverRetained in vegetative biomass
CornSoilRemineralization and potential for future crop uptake
PeaShootsPrimary allocation for photosynthesis and growth
PeaRootsA smaller proportion retained for root function

Effects of Various Nitrogen Forms on Nodule Growth and Biological Nitrogen Fixation Activity

For leguminous plants, which can form symbiotic relationships with nitrogen-fixing bacteria in root nodules, the form of available nitrogen in the soil can significantly impact their nitrogen fixation activity. While these plants can fix atmospheric nitrogen, they will also take up available nitrogen from the soil. High levels of soil nitrogen, particularly nitrate, can inhibit nodule formation and nitrogen fixation.

Soil Biogeochemical Dynamics and Nutrient Management Research

The application of Urea-13C,15N2 is integral to research on soil biogeochemical dynamics and the development of improved nutrient management strategies. By tracing the movement and transformation of carbon and nitrogen from urea in the soil, scientists can gain a deeper understanding of the complex interactions between soil microbes, organic matter, and nutrient availability. mdpi.comnih.gov This knowledge is crucial for optimizing fertilizer use, minimizing environmental pollution, and enhancing soil health.

Research in this area often focuses on how different agricultural management practices, such as the use of nitrification inhibitors, affect the fate of urea-derived nitrogen. frontiersin.org For example, studies have shown that nitrification inhibitors can promote the stabilization of fertilizer nitrogen in organic forms within the soil. frontiersin.org This can lead to a more gradual release of plant-available nitrogen and reduce losses to the environment. The insights gained from these studies help in formulating best management practices for sustainable agriculture.

Future Trajectories and Emerging Research Paradigms for Urea 13c,15n2

Prospective Development of Novel Isotopic Tracer Methodologies

The use of stable isotopes like Urea-13C,15N2 is fundamental to tracer methodology, which is crucial for understanding human nitrogen metabolism and the urea (B33335) cycle's role in eliminating ammonia (B1221849). nih.gov Early isotopic studies of urea synthesis, primarily using 15N, were aimed at measuring total body protein synthesis. nih.gov The development of methods using 13C tracers, such as the use of NaH13CO3 to produce [13C]urea, has allowed for more detailed investigations into ureagenesis. nih.gov These isotopic methods enable the quantification of flux through complex biochemical pathways. nih.gov

Future developments in isotopic tracer methodologies involving Urea-13C,15N2 are anticipated to enhance the precision and scope of metabolic flux analysis (MFA). 13C-MFA is a powerful technique for determining intracellular metabolic fluxes in living cells. researchgate.netnih.govnih.gov The accuracy of 13C-MFA relies on both the precise measurement of isotopic labeling and the sophistication of the metabolic models used for data interpretation. nih.gov Prospective advancements will likely focus on creating more comprehensive metabolic models that can fully utilize the dual-labeling of Urea-13C,15N2 to simultaneously track carbon and nitrogen flow, offering a more holistic view of cellular metabolism.

Furthermore, novel tracer strategies may be developed for studying conditions with disrupted nitrogen metabolism, such as urea cycle disorders. nih.govnih.gov Isotopic studies provide a safe and non-invasive means to measure in vivo hepatic ureagenesis, which can be a more accurate indicator of disease severity and treatment efficacy than conventional clinical tests. researchgate.net The high sensitivity of detection methods like isotope ratio-mass spectrometry allows for the use of very small amounts of tracer, which is particularly advantageous when studying patients with severe metabolic defects. nih.gov

Synergistic Integration with Multi-Omics Platforms in Systems Biology

The field of systems biology aims to understand the complex interactions within biological systems from a holistic perspective, integrating data from various "omics" platforms such as genomics, transcriptomics, proteomics, and metabolomics. windows.netresearchgate.net The integration of data from Urea-13C,15N2 tracer studies with these multi-omics platforms represents a powerful future direction for gaining deeper insights into cellular physiology and disease.

Metabolomics and proteomics, in particular, offer a direct window into the biochemical processes of an organism. mdpi.com By tracing the metabolic fate of the 13C and 15N labels from Urea-13C,15N2 through various metabolic pathways, researchers can generate dynamic functional data that complements the static snapshots provided by other omics technologies. For instance, integrated metabolomic and proteomic analyses have been used to identify biomarkers in conditions like end-stage kidney disease, where urea metabolism is significantly altered. nih.gov

Future research will likely focus on developing advanced computational tools and bioinformatics pipelines to effectively integrate the large and heterogeneous datasets generated from multi-omics studies. windows.netresearchgate.net This will enable the construction of more accurate and predictive models of biological systems. For example, by combining 13C-MFA data with proteomic data on enzyme expression levels, it may be possible to create more robust models of metabolic networks that can predict how cells will respond to genetic or environmental perturbations. nih.gov The use of Urea-13C,15N2 in such integrated approaches will be particularly valuable for studying the interplay between nitrogen and carbon metabolism in health and disease.

Advancements in Hyperpolarization Techniques and Imaging Modality Refinements

Hyperpolarized 13C magnetic resonance imaging (MRI) is a rapidly advancing metabolic imaging method that provides new measures of enzymatic kinetics in key metabolic pathways. youtube.com The use of hyperpolarized [13C,15N2]urea has shown significant promise for in vivo perfusion imaging. researchgate.netresearchgate.net The 15N labeling of [13C]urea results in a substantial increase in the spin-spin relaxation time (T2) both in solution and in vivo, which enhances the signal-to-noise ratio (SNR) in MRI. nih.govwustl.edu

One of the key advancements has been the development of co-polarization techniques, allowing for the simultaneous imaging of multiple hyperpolarized probes. For instance, the co-polarization of [13C,15N2]urea and [1-13C]pyruvate enables the simultaneous assessment of tissue perfusion and metabolism. nih.govescholarship.org This dual-probe approach has been translated to clinical research and has shown potential for improved cancer diagnosis by revealing mismatches between metabolism and perfusion. researchgate.netescholarship.org

Future refinements in imaging modalities will likely focus on developing more efficient pulse sequences and acquisition techniques to further improve image quality and temporal resolution. nih.govnih.gov For example, the use of a 3D balanced steady-state free precession (bSSFP) sequence with a stack-of-spiral acquisition has demonstrated significantly increased SNR for [13C,15N2]urea imaging. nih.govnih.gov Continued advancements in dynamic nuclear polarization (DNP) technology, the process used to create hyperpolarized agents, are also expected to increase the achievable polarization levels and the shelf-life of the hyperpolarized probes. youtube.comrawdatalibrary.net

In Vivo T2 Relaxation Times of Hyperpolarized Urea Isotopes
IsotopeLocationT2 (s)Reference
[13C]ureaAorta0.28 ± 0.03 nih.govwustl.edu
[13C]ureaKidney0.23 ± 0.03 nih.govwustl.edu
[13C,15N2]ureaAorta1.3 ± 0.3 nih.govwustl.edu
[13C,15N2]ureaKidney (Cortex and Medulla)6.3 ± 1.3 nih.govwustl.edu
[13C,15N2]ureaKidney (Renal Pelvis)11 ± 2 nih.govwustl.edu

Expansion of Applications in Personalized Medicine and Environmental Bioremediation

The unique capabilities of Urea-13C,15N2 as a tracer and imaging agent are opening up new avenues for its application in personalized medicine and environmental science. In personalized medicine, hyperpolarized [13C,15N2]urea MRI is being explored for non-invasive assessment of organ perfusion, which could have broad applications in oncology, cardiology, and neurology. researchgate.netnih.gov For example, in cancer, altered perfusion is a hallmark of the tumor microenvironment, and the ability to visualize and quantify this could aid in diagnosis, prognosis, and monitoring treatment response. researchgate.net The co-administration of hyperpolarized [13C,15N2]urea with metabolic probes like [1-13C]pyruvate can provide a more comprehensive picture of tumor physiology, potentially enabling more tailored and effective therapies. researchgate.net

In the context of environmental bioremediation, stable isotope tracers are valuable tools for tracking the fate of pollutants and understanding the microbial processes involved in their degradation. nih.gov While direct applications of Urea-13C,15N2 in bioremediation are still emerging, its use in tracing nitrogen cycles in various ecosystems is well-established. medchemexpress.com Future research could explore the use of Urea-13C,15N2 to monitor the efficacy of bioremediation strategies for nitrogen-containing pollutants. For instance, it could be used to trace the conversion of urea-based fertilizers in agricultural runoff by microbial communities, helping to optimize bioremediation processes and mitigate environmental contamination. The ability to track both carbon and nitrogen simultaneously would provide a more complete understanding of the biogeochemical cycles involved.

Q & A

Q. How does isotopic labeling with Urea-¹³C,¹⁵N₂ enhance metabolic flux analysis in nitrogen metabolism studies?

Urea-¹³C,¹⁵N₂ allows dual isotopic tracing of carbon and nitrogen pathways, enabling simultaneous monitoring of urea cycle activity and nitrogen excretion. For example, in studies of amino acid catabolism, the ¹⁵N-labeled urea can quantify nitrogen turnover rates, while ¹³C tracks carbon incorporation into downstream metabolites like bicarbonate or arginine. This dual labeling avoids interference from natural isotope abundances, improving signal-to-noise ratios in mass spectrometry or NMR analyses .

Q. What experimental precautions are critical when handling Urea-¹³C,¹⁵N₂ to ensure data reproducibility?

Key precautions include:

  • Glovebox use : To prevent atmospheric contamination, especially in studies measuring nitrogen fixation or urea hydrolysis .
  • Solvent purity : Ensure solvents (e.g., DMSO or water) are free of urease activity to avoid unintended urea degradation .
  • Isotopic validation : Verify isotopic enrichment (e.g., 98% ¹⁵N and 99% ¹³C) via elemental analysis or mass spectrometry before use, as batch variability in commercial sources can affect results .

Q. How is Urea-¹³C,¹⁵N₂ used to quantify renal function in preclinical models?

Administering Urea-¹³C,¹⁵N₂ intravenously in animal models allows precise measurement of blood urea nitrogen (BUN) clearance via isotope-ratio mass spectrometry. This method distinguishes endogenous urea from exogenous sources, reducing background noise and improving sensitivity in renal impairment studies .

Advanced Research Questions

Q. How can contamination in commercial ¹⁵N₂ gas stocks affect nitrogen fixation assays using Urea-¹³C,¹⁵N₂, and how is this mitigated?

Contaminants like ¹⁵N-ammonium or ¹⁵N-nitrate in commercial ¹⁵N₂ gas can falsely elevate nitrogen fixation rates by up to 530 nmol N L⁻¹ d⁻¹. Mitigation strategies include:

  • Pre-incubation gas purification : Pass ¹⁵N₂ through acidic traps (e.g., 0.1 M HCl) to remove ammonium .
  • Blanks correction : Run parallel assays with unlabeled urea to quantify background contamination .

Q. What methodological challenges arise when using Urea-¹³C,¹⁵N₂ in ¹⁵N-GF (Gas Flux) lysimeter studies, and how are they resolved?

Challenges include:

  • Gas equilibrium delays : Incomplete dissolution of ¹⁵N₂ bubbles can underestimate fixation rates. Solutions involve pre-equilibrating ¹⁵N₂ gas with water for 24 hours before incubation .
  • Cross-compartment leakage : Use airtight seals and validate lysimeter integrity via helium tracer tests before experiments .

Q. How do discrepancies between acetylene reduction assays (ARA) and ¹⁵N₂ tracer methods impact Urea-¹³C,¹⁵N₂-based nitrogen fixation studies?

ARA often overestimates fixation rates due to non-specific ethylene production, whereas ¹⁵N₂ tracer methods (using Urea-¹³C,¹⁵N₂) provide direct quantification. To reconcile

  • Calibrate ARA against ¹⁵N₂ tracer results for specific microbial communities.
  • Account for dissolved ¹⁵N₂ dynamics using the "bubble dissolution correction factor" derived from Henry's law constants .

Q. What synthetic routes ensure high isotopic purity of Urea-¹³C,¹⁵N₂ for use as a precursor in labeled drug synthesis?

The carbon monoxide-ammonia reaction under sulfur catalysis is preferred for synthesizing Urea-¹³C,¹⁵N₂ with >98% isotopic purity. Critical steps:

  • Isotope enrichment : Use ¹³CO and ¹⁵NH₃ as starting materials.
  • Purification : Recrystallize the product in ethanol/water to remove sulfur byproducts .

Q. How does Urea-¹³C,¹⁵N₂ improve sensitivity in NMR-based studies of protein denaturation mechanisms?

The ¹³C label enhances signal resolution in ¹³C-NMR for tracking urea’s interaction with protein backbone carbonyl groups. Simultaneously, ¹⁵N labels enable monitoring of hydrogen-bonding dynamics via ¹H-¹⁵N HSQC spectra, revealing denaturation pathways at atomic resolution .

Methodological Validation & Data Interpretation

Q. What statistical approaches are recommended for resolving contradictions in Urea-¹³C,¹⁵N₂ tracer data across replicate experiments?

Apply mixed-effects models to account for batch-to-batch isotopic variability and instrument noise. For example, use a Bayesian framework to weight data points by their isotopic enrichment certainty, reducing overinterpretation of outliers .

Q. How are isotopic cross-talk artifacts minimized in dual-label (¹³C/¹⁵N) LC-MS workflows using Urea-¹³C,¹⁵N₂?

  • Chromatographic separation : Optimize gradients to resolve ¹³C/¹⁵N-labeled urea from naturally occurring isobars.
  • High-resolution MS : Use Orbitrap or TOF detectors with mass accuracy <2 ppm to distinguish ¹³C (m/z +1) and ¹⁵N (m/z +2) signals .

Tables

Table 1. Key isotopic properties of Urea-¹³C,¹⁵N₂

PropertyValueReference
¹³C Enrichment99 atom %
¹⁵N Enrichment98 atom %
Molecular Weight63.03 g/mol
Preferred Storage-20°C, anhydrous conditions

Table 2. Comparison of nitrogen fixation methods using Urea-¹³C,¹⁵N₂

MethodSensitivity (nmol N/L/day)Limitations
¹⁵N₂ Bubble Dissolution5–50Requires gas pre-equilibration
¹⁵N-GF Lysimeter1–10High cost; complex setup
Acetylene Reduction10–100Non-specific ethylene signals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.